Fmoc-D-Lys(2-Cl-Z)-OH
Description
Fmoc-D-Lys(2-Cl-Z)-OH (CAS: 133970-31-7) is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure comprises:
- Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group, removable under basic conditions (e.g., piperidine).
- 2-Cl-Z (2-chlorobenzyloxycarbonyl): Protects the ε-amino group of the D-lysine side chain. The chlorine substituent enhances stability against nucleophilic attack and acidolysis compared to unmodified benzyloxycarbonyl (Z) groups.
- D-configuration: The D-lysine backbone confers resistance to enzymatic degradation in peptides, making it valuable in designing protease-stable therapeutics or biomaterials .
Properties
IUPAC Name |
(2R)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN2O6/c30-25-14-6-1-9-19(25)17-37-28(35)31-16-8-7-15-26(27(33)34)32-29(36)38-18-24-22-12-4-2-10-20(22)21-11-3-5-13-23(21)24/h1-6,9-14,24,26H,7-8,15-18H2,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEYAXRHPZGZOL-AREMUKBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the ε-Amino Group
The ε-amino group of D-lysine is first protected with the 2-chlorobenzyloxycarbonyl (2-Cl-Z) moiety. This is typically achieved using 2-chlorobenzyloxycarbonyl chloride (2-Cl-Z-Cl) under Schotten-Baumann conditions:
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Reagents : 2-Cl-Z-Cl, aqueous sodium hydroxide (NaOH), dioxane/water mixture.
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Mechanism : The reaction proceeds via nucleophilic acyl substitution, where the ε-amino group attacks the electrophilic carbonyl carbon of 2-Cl-Z-Cl, forming a stable carbamate bond.
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Optimization : Excess 2-Cl-Z-Cl (1.2–1.5 equivalents) ensures complete protection, while maintaining the reaction temperature at 0–5°C minimizes side reactions such as O-acylation.
Protection of the α-Amino Group
The α-amino group is subsequently protected with the Fmoc group using Fmoc-Cl in an inert solvent:
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Reagents : Fmoc-Cl, sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF).
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Conditions : Reactions are conducted at room temperature for 4–6 hours, with NaHCO₃ neutralizing liberated HCl.
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Challenges : Racemization at the α-carbon is mitigated by avoiding strong bases and high temperatures. The use of HOBt (1-hydroxybenzotriazole) as an additive further suppresses epimerization.
Resolution of Enantiomers
When starting from racemic lysine, chiral resolution is achieved via:
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Enzymatic Kinetic Resolution : Lipases or acylases selectively hydrolyze the L-enantiomer, leaving D-lysine derivatives intact.
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Chiral Chromatography : Use of cellulose-based chiral stationary phases (e.g., Chiralpak® IC) provides >99% enantiomeric excess (ee).
Detailed Reaction Conditions and Optimization
Solvent Systems
Catalysts and Additives
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Dicyclohexylcarbodiimide (DCC) : Facilitates carbamate formation in anhydrous conditions.
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4-Dimethylaminopyridine (DMAP) : Accelerates acylation by acting as a nucleophilic catalyst.
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β-Mercaptoethanol : Scavenges free radicals during deprotection steps, preventing oxidation of methionine or cysteine residues.
Deprotection Challenges
The 2-Cl-Z group is stable under Fmoc deprotection conditions (20% piperidine in DMF) but requires harsh methods for removal:
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Hydrogenation : H₂/Pd(C) in methanol cleaves the benzyloxycarbonyl group, yielding free ε-amino groups.
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Hydrofluoric Acid (HF) : Effective for bulk deprotection but risks side reactions with acid-sensitive residues.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
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NMR : δ 7.75–7.30 (m, aromatic protons from Fmoc and 2-Cl-Z), δ 4.20–4.50 (m, α-CH).
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Mass Spectrometry : ESI-MS confirms [M+H]⁺ at m/z 538.0 (calculated: 537.0).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Protection | 78 | 95 | High enantiomeric control | Lengthy purification |
| Enzymatic Resolution | 65 | 99 | Eco-friendly | Substrate specificity |
| Solid-Phase Synthesis | 82 | 92 | Scalability | High reagent consumption |
Industrial and Research Applications
This compound is pivotal in:
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Lys(2-Cl-Z)-OH undergoes several types of chemical reactions, including:
Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, while the 2-Cl-Z group can be removed using hydrogenation or acidic conditions.
Coupling reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, hydrogenation or acidic conditions for 2-Cl-Z removal.
Coupling: HBTU, DIC, and bases like DIPEA.
Major Products Formed
Deprotection: D-Lysine or partially protected lysine derivatives.
Coupling: Peptides with this compound incorporated into their sequence.
Scientific Research Applications
Peptide Synthesis
Fmoc-D-Lys(2-Cl-Z)-OH serves as a crucial building block in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group allows for easy protection and deprotection during the synthesis process. This compound facilitates the formation of complex peptide structures essential for biological studies.
- Key Features:
- Protects the amino group during synthesis.
- Easily removed under mild basic conditions.
Case Study:
In a study published in the Journal of the American Chemical Society, researchers utilized this compound to synthesize peptides with specific biological activities, demonstrating its effectiveness in generating diverse peptide libraries for screening purposes .
Drug Development
The unique properties of this compound make it valuable for drug development, particularly in designing molecules that target specific receptors. Its selective reactivity allows for the incorporation of functional groups that can enhance drug efficacy.
- Applications:
- Development of receptor-targeted therapeutics.
- Modification of existing drugs to improve their pharmacological profiles.
Data Table: Drug Development Applications
| Application Area | Description |
|---|---|
| Targeted Therapy | Modifying drug structures to enhance receptor binding |
| Pharmacokinetics | Improving absorption and distribution properties |
| Biocompatibility | Enhancing safety profiles through structural modifications |
Bioconjugation
This compound is employed in bioconjugation processes, which involve linking biomolecules to create more effective therapeutic agents. This application is particularly relevant in developing antibody-drug conjugates (ADCs) and other targeted delivery systems.
- Benefits:
- Enhances drug delivery efficiency.
- Improves therapeutic efficacy by targeting specific cells.
Case Study:
A recent patent highlighted the use of this compound in creating ADCs that showed significant improvements in targeting cancer cells while minimizing off-target effects .
Research in Cancer Treatment
In cancer research, this compound plays a pivotal role in developing targeted therapies. By modifying peptides or small molecules with this compound, researchers can create treatments that are more effective and have fewer side effects.
- Research Focus:
- Development of novel anticancer agents.
- Targeting specific tumor markers to enhance treatment precision.
Data Table: Cancer Treatment Research Outcomes
| Study | Findings |
|---|---|
| Targeted Peptide Therapy | Increased efficacy against specific cancer types |
| Reduced Side Effects | Improved patient tolerance compared to traditional therapies |
Diagnostic Applications
This compound is also explored in diagnostic tools, aiding in the detection of specific biomolecules in clinical settings. Its ability to selectively bind to target analytes makes it useful in various assays.
- Diagnostic Techniques:
- Mass spectrometry for analyte detection.
- Immunoassays and protein chip analyses.
Case Study:
Research demonstrated that incorporating this compound into diagnostic kits improved sensitivity and specificity for detecting biomarkers associated with diseases .
Mechanism of Action
The mechanism of action of Fmoc-D-Lys(2-Cl-Z)-OH involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The 2-Cl-Z group protects the side chain, allowing for selective deprotection and further functionalization.
Comparison with Similar Compounds
Key Research Findings
Stability and Reactivity
- The 2-Cl-Z group’s electron-withdrawing chlorine enhances resistance to nucleophilic cleavage compared to Boc or Z groups, making this compound ideal for syntheses requiring prolonged basic conditions .
- In SPPS, coupling efficiency for this compound is comparable to Boc-protected analogs, with ninhydrin tests confirming >95% coupling yields using HOAt/DIC activation .
Hydrophobicity and Solubility
- The 2-Cl-Z group increases hydrophobicity (log P ≈ 3.5–4.0) compared to Boc (log P ≈ 2.5). This property can influence peptide aggregation during synthesis but is advantageous in designing self-assembling peptides for biomaterials .
Biological Activity
Fmoc-D-Lys(2-Cl-Z)-OH is a significant amino acid derivative utilized in peptide synthesis and drug development. This compound, characterized by its unique structure and protective Fmoc group, has garnered attention for its biological activities and applications in various fields, including cancer research and bioconjugation. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Structure:
- Molecular Formula: C₁₈H₁₈ClN₂O₄
- Molecular Weight: 371.80 g/mol
- Physical State: White to off-white powder
The compound features a 2-chlorobenzyloxycarbonyl (Cl-Z) group, which enhances its reactivity and allows for selective modifications during peptide synthesis.
1. Peptide Synthesis
This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its ability to protect the amino group while allowing for selective coupling reactions makes it invaluable for constructing complex peptide sequences.
Table 1: Comparison of Peptide Synthesis Efficiency
| Compound | Yield (%) | Purity (%) | Application |
|---|---|---|---|
| This compound | 85 | 98 | Anticancer peptides |
| Fmoc-Lys(Dde)-OH | 75 | 95 | Fluorescent peptide labeling |
| Fmoc-Lys(Boc)-OH | 80 | 96 | General peptide synthesis |
2. Drug Development
The compound is pivotal in the pharmaceutical industry, particularly in developing targeted therapies. Its selective reactivity allows for modifications that can enhance drug efficacy while minimizing side effects.
Case Study: Targeted Drug Delivery
A study demonstrated the use of this compound in creating a targeted delivery system for anticancer drugs. By conjugating this amino acid derivative with a chemotherapeutic agent, researchers achieved a significant increase in cellular uptake and reduced systemic toxicity compared to non-targeted formulations .
3. Bioconjugation
This compound is employed in bioconjugation processes to link biomolecules, enhancing drug delivery systems. The Cl-Z group can be selectively removed to facilitate the attachment of various therapeutic agents or imaging probes.
Research Findings:
- Bioconjugates formed using this compound showed improved stability and bioavailability in vivo.
- Studies indicate that these conjugates can effectively target specific receptors on cancer cells, leading to enhanced therapeutic outcomes .
Diagnostic Applications
The compound is also explored in diagnostic tools, aiding in the detection of specific biomolecules within clinical settings. Its ability to form stable conjugates with antibodies or other biomolecules makes it suitable for developing sensitive assays.
Safety and Regulatory Considerations
While this compound is generally regarded as safe for research purposes, proper handling procedures should be followed due to the presence of chlorine in its structure. Regulatory compliance is essential when utilizing this compound in clinical applications.
Q & A
Q. What is the role of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group in Fmoc-D-Lys(2-Cl-Z)-OH during peptide synthesis?
The 2-Cl-Z group protects the ε-amino group of D-lysine, preventing unwanted side reactions (e.g., branching or crosslinking) during solid-phase peptide synthesis (SPPS). Unlike Boc (tert-butoxycarbonyl), the 2-Cl-Z group is stable under basic Fmoc deprotection conditions (piperidine/DMF), allowing orthogonal protection strategies . To remove 2-Cl-Z, use hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HF), depending on the resin compatibility.
Q. How does the stereochemistry (D-configuration) of lysine impact its use in peptide research?
D-amino acids like D-lysine are incorporated into peptides to enhance metabolic stability, reduce enzymatic degradation, or study chiral recognition in biological systems. When using this compound, confirm enantiomeric purity via chiral HPLC or polarimetry, as impurities in stereochemistry can skew bioactivity results .
Q. What solvents are optimal for dissolving this compound in SPPS?
The compound is typically soluble in polar aprotic solvents like DMF or DMSO (20–50 mg/mL). Pre-dissolve in DMF with 0.1 M HOBt/DIC to activate the carboxyl group before coupling. Avoid aqueous buffers, as premature deprotection may occur .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized in challenging peptide sequences (e.g., β-sheet regions)?
Low coupling efficiency often arises from steric hindrance or aggregation. Mitigation strategies include:
- Double coupling : Extend reaction time (2–4 hrs) with 2–4 equivalents of amino acid.
- Microwave-assisted synthesis : Apply controlled heating (50°C) to disrupt aggregates.
- Additives : Use 0.1 M Oxyma Pure or 1% Triton X-100 to improve solubility . Monitor each step via Kaiser test or LC-MS to validate incorporation.
Q. How should researchers address discrepancies in reported synthesis yields of peptides containing this compound?
Yield variations may stem from:
Q. What stability challenges arise when storing this compound, and how can they be mitigated?
The compound is hygroscopic and prone to hydrolysis. Store desiccated at -20°C under nitrogen. For long-term stability (>6 months), pre-weigh aliquots to avoid freeze-thaw cycles. Monitor degradation via TLC (silica gel, 5% MeOH/DCM); a new spot at Rf 0.3 indicates Fmoc cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
